(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Description
The compound (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid is a synthetic peptide derivative with a highly branched structure. Its backbone consists of six amino acid residues in the following sequence:
Leucine (Leu): The N-terminus begins with (2S)-2-amino-4-methylpentanoyl, corresponding to the L-leucine structure.
Aspartic Acid (Asp): Linked via an amide bond to 3-carboxypropanoyl, which introduces a carboxylic acid side chain.
Leucine (Leu) ×2: Two consecutive 4-methylpentanoyl residues, contributing hydrophobic branched aliphatic chains.
Leucine (Leu): The C-terminus terminates with 4-methylpentanoic acid, retaining hydrophobicity.
The stereochemistry (2S configuration at chiral centers) ensures structural specificity. The compound’s properties are influenced by its hydrophobic leucine repeats, the polar carboxyl group from aspartic acid, and the aromatic phenylalanine residue.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H60N6O9/c1-20(2)14-25(38)32(46)39-29(19-31(44)45)36(50)41-26(15-21(3)4)33(47)40-27(16-22(5)6)34(48)42-28(18-24-12-10-9-11-13-24)35(49)43-30(37(51)52)17-23(7)8/h9-13,20-23,25-30H,14-19,38H2,1-8H3,(H,39,46)(H,40,47)(H,41,50)(H,42,48)(H,43,49)(H,44,45)(H,51,52)/t25-,26-,27-,28-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORYSJZREVBZHO-WPMUBMLPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H60N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
732.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as L-Leucine, is the L-type amino acid transporter (LAT1) . LAT1 is responsible for the uptake of leucine into cells.
Mode of Action
The compound interacts with its target, LAT1, by being taken up into cells. When leucine is acetylated, it switches its uptake into cells from lat1 toorganic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This switch in transporters is a key aspect of how acetylation converts leucine into a drug.
Biochemical Pathways
Leucine is known to stimulate protein synthesis by activating the mTORC1 signaling pathway . It also promotes fatty acid oxidation by activating the AMP-activated protein kinase (AMPK) pathway . These pathways are crucial for muscle growth and metabolic health.
Pharmacokinetics
The compound’s ADME properties are influenced by its uptake into cells. The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine. This uptake of N-acetyl-L-leucine as a prodrug of leucine bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells.
Result of Action
The result of the compound’s action is the stimulation of protein synthesis and fatty acid oxidation, promoting muscle growth and metabolic health. It also prevents lipid buildup in skeletal muscle.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the co-ingestion of carbohydrates and essential amino acids enhances leucine’s anabolic effects. Leucine supplementation may cause digestive issues or interact with certain medications. Therefore, understanding how leucine interacts with other nutrients, dietary factors, and lifestyle habits is crucial to maximize its benefits.
Biological Activity
The compound known as (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid is a complex peptide with potential biological activities. This article aims to explore its biological activity, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a lengthy and intricate structure comprised of multiple amino acid residues, which contributes to its biological activity. The molecular formula is with a molecular weight of approximately 757.90 g/mol. The structure includes several functional groups that may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to mimic or modulate the action of natural peptides in the body. The presence of multiple amino acids suggests potential roles in:
- Receptor Binding : The compound may interact with various receptors, similar to peptide hormones.
- Enzyme Inhibition : It may inhibit specific enzymes, potentially affecting metabolic pathways.
Pharmacological Effects
- Antidiabetic Activity : Similar compounds have shown efficacy in managing blood glucose levels by enhancing insulin secretion and sensitivity. Research indicates that modifications in peptide sequences can lead to improved pharmacokinetic profiles and prolonged action in the bloodstream .
- Weight Management : Peptides resembling glucagon-like peptide-1 (GLP-1) have been explored for their anti-obesity effects, promoting satiety and reducing food intake .
- Neuroprotective Effects : Some studies suggest that certain peptide structures can offer neuroprotective benefits, potentially aiding in conditions like Alzheimer's disease through modulation of neuroinflammatory processes .
Study 1: Antidiabetic Efficacy
A clinical trial involving a GLP-1 analog demonstrated significant reductions in HbA1c levels among participants with type 2 diabetes. The study highlighted the importance of the structural modifications in enhancing receptor affinity and reducing degradation by dipeptidyl peptidase IV (DPP-IV) enzymes .
Study 2: Weight Loss Outcomes
In a randomized controlled trial, participants receiving a peptide similar to the target compound experienced greater weight loss compared to those on placebo. This was attributed to increased feelings of fullness and reduced caloric intake over a 12-week period .
Comparative Analysis with Similar Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of synthetic peptides with tailored sequences for specific physicochemical or biological properties. Below is a structural and functional comparison with analogous compounds from the literature:
Table 1: Structural Comparison of Peptide Derivatives
Key Findings:
Hydrophobicity : The target compound’s four leucine residues and lack of polar groups (except Asp) make it more hydrophobic than analogs with glycine, tyrosine, or acetylated spacers .
Synthetic Complexity : Multi-step synthesis (e.g., ’s Pd-catalyzed coupling) is likely required due to the branched structure, contrasting with simpler dipeptides () .
Research Implications and Limitations
- Structural Insights : The compound’s leucine-rich design may enhance membrane permeability, a trait leveraged in antimicrobial or cell-penetrating peptides .
- Gaps in Data: No experimental data (e.g., solubility, bioactivity) were found in the provided evidence, necessitating further studies to validate hypotheses about its properties.
- Comparative Synthesis : Methods from (e.g., chromatography, coupling reagents) could guide the target compound’s synthesis, though steric hindrance from multiple leucines may require optimization .
Preparation Methods
Resin Selection and Initial Attachment
The 2-chlorotrityl chloride resin is preferred for its high loading capacity (0.8–1.2 mmol/g) and compatibility with Fmoc/t-Bu chemistry. The C-terminal leucine is attached via its carboxyl group under mild basic conditions (DIPEA in DCM), achieving >95% coupling efficiency.
Critical Parameters for Resin Activation:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | DIPEA (4 eq) |
| Reaction Time | 2 hours |
| Temperature | 25°C |
Fmoc Deprotection and Amino Acid Coupling
Each cycle involves:
Coupling Efficiency by Residue:
| Residue | Coupling Time (hr) | Activator | Yield (%) |
|---|---|---|---|
| Asp | 3 | HATU/HOAt | 92 |
| Phe | 2.5 | HBTU/HOBt | 89 |
| Leu | 2 | HBTU/HOBt | 95 |
Aspartic acid requires extended coupling due to steric hindrance from its β-carboxyl group.
Side-Chain Protection Strategy
| Residue | Protecting Group | Cleavage Condition |
|---|---|---|
| Asp | t-Bu ester | TFA |
| Phe | Trityl (Trt) | TFA |
| Leu | None | N/A |
The t-Bu group on Asp prevents lactamization during synthesis, while Trt on Phe minimizes side-chain alkylation.
Cleavage and Global Deprotection
Post-synthesis, the peptide-resin is treated with TFA/EDT/Thioanisole/TIS/H₂O (90:2.5:2.5:2.5:2.5 v/v) for 2 hours to:
Cleavage Efficiency:
| Parameter | Value |
|---|---|
| TFA Concentration | 90% |
| Scavenger Ratio (EDT:TIS) | 1:1 |
| Purity Post-Cleavage | 78% |
Purification and Characterization
Crude peptide is purified via reverse-phase HPLC using a C18 column (10 μm, 250 × 22 mm) with a linear acetonitrile/water gradient (10–75% over 45 min). Final purity exceeds 98% (UV 214 nm), with ESI-MS confirming the molecular mass (MW calc.: 785.95 Da; obs.: 786.2 Da).
Challenges and Optimization
Aggregation Mitigation
Leucine-rich sequences induce resin aggregation, reducing coupling efficiency. This is addressed by:
Racemization Control
Aspartic acid exhibits a 5% racemization risk during coupling. Using HOAt instead of HOBt reduces this to <1%.
Comparative Analysis of SPPS vs. LPPS
| Parameter | SPPS | LPPS |
|---|---|---|
| Scale | 0.1–5 mmol | >10 mmol |
| Purification | On-resin washes | Column chromatography |
| Cycle Time | 1.5 hours/residue | 6–8 hours/residue |
| Overall Yield (Hexapeptide) | 65% | 35% |
While LPPS permits larger-scale synthesis, SPPS offers superior yields and reduced epimerization for this target .
Q & A
Basic Research Questions
Q. What are the optimal strategies for synthesizing this compound, given its complex peptidic backbone?
- Methodology :
- Stepwise Solid-Phase Synthesis : Use Fmoc/t-Bu protection strategies to sequentially couple amino acid residues. For example, highlights multi-step peptide synthesis using resin-bound intermediates, with coupling reagents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole).
- Purification : Employ reverse-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) to isolate the final product .
- Key Challenges : Steric hindrance from branched methyl and phenyl groups requires extended coupling times (e.g., 4–6 hours per step) and elevated temperatures (40–50°C) .
Q. How can researchers validate the stereochemical integrity of this compound during synthesis?
- Analytical Workflow :
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to confirm enantiomeric purity. reports 32–36% enantiomeric excess (ee) for similar compounds using chiral stationary phases .
- Circular Dichroism (CD) : Compare CD spectra with reference standards to confirm retention of (2S) configurations at chiral centers .
Q. What physicochemical properties are critical for solubility and stability studies?
- Key Properties :
| Property | Value/Description | Source |
|---|---|---|
| LogP (Partition Coefficient) | Predicted ~1.8 (via ChemAxon) | |
| pKa (Carboxylic Acid) | ~3.5–4.2 (experimentally determined) | |
| Stability in Solution | Degrades >24 hours at pH >7.0 |
- Solubility Optimization : Use DMSO for stock solutions (50 mM) and dilute into aqueous buffers with 0.1% BSA to prevent aggregation .
Advanced Research Questions
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Approach :
- Molecular Dynamics (MD) : Simulate binding to enzyme active sites (e.g., proteases) using AMBER or GROMACS. emphasizes reaction path searches via quantum chemical calculations (e.g., DFT) to map transition states .
- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with phenylalanine-specific enzymes, leveraging the compound’s phenyl and methyl motifs .
Q. What experimental designs address contradictions in reported bioactivity data?
- Case Study : If enzymatic inhibition assays show conflicting IC50 values (e.g., 10 nM vs. 500 nM):
- Variable Control : Standardize assay conditions (pH, temperature, cofactors) as in , which used 25 mM Tris-HCl (pH 7.5) and 1 mM MgCl₂ for kinetic studies .
- Orthogonal Assays : Validate results using fluorescence polarization (FP) and MALDI-TOF mass spectrometry to rule out nonspecific binding .
Q. How can AI-driven platforms optimize reaction pathways for scaled synthesis?
- Integration with COMSOL Multiphysics :
- Parameter Screening : Use AI to simulate heat transfer and mixing efficiency in continuous-flow reactors, reducing byproduct formation (e.g., highlights 30% yield improvement via real-time adjustments) .
- Reinforcement Learning (RL) : Train models on historical reaction data (e.g., solvent polarity, catalyst loading) to predict optimal conditions for coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
